molecular formula C20H25Cl2NO B1424026 4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride CAS No. 1220036-02-1

4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride

Cat. No. B1424026
M. Wt: 366.3 g/mol
InChI Key: BWGDSFSSUXURMK-UHFFFAOYSA-N
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Description

“4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride” is a synthetic compound . It’s also known as CP-55940. The compound was first synthesized in the 1980s and has been the subject of scientific research ever since.


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The molecular formula of “4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride” is C21H27Cl2NO. The molecular weight is 380.3 g/mol.


Chemical Reactions Analysis

On hydrolysis, compound (10) converted to corresponding phenoxy acid (11) and finally this on coupling with 2-amino-4- (4-bromophenyl)thiazole (12) in the presence of dry dichloromethane (DCM), lutidine and 2- (1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound (13) as shown in Scheme 3 .

Scientific Research Applications

1. Pharmacokinetic and Spectroscopic Properties

Research into compounds structurally related to 4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride, such as paroxetine hydrochloride, a selective serotonin reuptake inhibitor, has revealed detailed information about their physicochemical properties, spectroscopic data, stability, and methods of preparation and analysis (Germann, Ma, Han, & Tikhomirova, 2013).

2. Structural and Bioactivity Analysis

3. Synthesis and Transformation into Amino Acids and Alcohols

Research on piperidine derivatives, including those similar to 4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride, has led to the development of novel compounds. These have been transformed into various forms like amino acids, amino alcohols, and diazabicyclononanes, showing the versatility and potential of these compounds in different scientific applications (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).

4. Antibacterial and Antioxidant Properties

Studies have also been conducted on hydrochlorides of aminopropanols, which are structurally similar, to investigate their antibacterial and antioxidant properties. Some of these compounds demonstrated moderate antibacterial activity and high antioxidant activity, indicating potential therapeutic applications (Гаспарян, Вардеванян, Егиазарян, Малакян, Баджинян, Авакимян, Паносян, & Геворгян, 2011).

5. Potential Neuroprotective Activity

Another related study on arylpiperidines, sharing similar structural features, showed that they possess potent blocking effects for both neuronal Na+ and T-type Ca2+ channels. This characteristic suggests a potential application in neuroprotection, as evidenced by the remarkable neuroprotective activity in a middle cerebral artery occlusion model (Annoura, Nakanishi, Uesugi, Fukunaga, Miyajima, Tamura-Horikawa, & Tamura, 1999).

Future Directions

From a biological and industrial point of view, this literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

properties

IUPAC Name

4-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.ClH/c1-20(2,15-6-4-3-5-7-15)16-8-9-19(18(21)14-16)23-17-10-12-22-13-11-17;/h3-9,14,17,22H,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGDSFSSUXURMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCNCC3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride

CAS RN

1220036-02-1
Record name Piperidine, 4-[2-chloro-4-(1-methyl-1-phenylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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